PUP2 protein
Descripción
PUP2 (also known as the alpha5 subunit of the 20S proteasome) is a critical component of the 20S core particle (CP) of the proteasome, a multisubunit protease responsible for degrading ubiquitinated proteins in eukaryotic cells . Structurally, PUP2 interacts with PRE6 (alpha4 subunit) to maintain proteasome integrity. Molecular dynamics (MD) simulations reveal that mutations like C76R disrupt hydrophobic interactions in PUP2, though compensatory structural adjustments (e.g., Met-113 stabilization) partially mitigate these effects . PUP2 dysfunction destabilizes the entire 20S core, impairing proteasome activity .
Propiedades
Número CAS |
147204-46-4 |
|---|---|
Fórmula molecular |
C9H7FN2 |
Sinónimos |
PUP2 protein |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Proteasome Subunits and Structural Analogs
Table 1: Comparative Analysis of PUP2 and Related Proteins
Key Findings and Mechanistic Insights
- Phosphorylation at Protein Interfaces : PUP2, ARO8, TPI1, and GAPDH share a common mechanism where phosphorylation of interface residues (e.g., Ser56 in PUP2, Ser59 in ARO8) reduces thermal stability, likely disrupting protein-protein interactions . For PUP2, this destabilization is quantified by lower Rs (relative stability) values for its phosphopeptide compared to unmodified PUP2 and other 20S subunits (Fig. 2a in ).
- Proteasome-Specific Effects : While PUP2 mutations destabilize the 20S core (14/22 destabilized proteins in Pup2-ts mutants are 20S subunits), Rpn5 mutations impair 19S regulatory particle functions without affecting 20S stability . This highlights divergent roles: PUP2 is structural, whereas Rpn5 facilitates substrate recognition.
- Compensatory Structural Adjustments: MD simulations show that PUP2 mutations (e.g., C76R) induce localized structural fluctuations, but residues like Met-113 or hydrogen bonds (e.g., Gln204-Gln218) stabilize the protein, mitigating instability .
- Functional Divergence in Phosphorylation : Ribosomal protein RPL12 exhibits opposing effects (increased stability upon Ser38 phosphorylation) compared to PUP2, suggesting phosphorylation can either stabilize or destabilize proteins depending on context .
Thermal Stability Data Overview
Q & A
Q. What are the structural characteristics of PUP2 protein and its interaction with the 20S proteasome?
- Methodological Answer : Structural analysis of PUP2 can be performed using cryo-electron microscopy (cryo-EM) or X-ray crystallography to resolve its binding sites within the 20S proteasome. For instance, highlights PUP2's localization on the α4 subunit of the proteasome, while S56 (a phosphosite variant) binds to the α5 subunit. Key parameters like Rs values (radius of gyration) derived from small-angle X-ray scattering (SAXS) can indicate conformational changes during interactions .
Q. How can researchers verify the structural predictions of PUP2 using experimental methods?
- Methodological Answer : Computational predictions (e.g., AlphaFold2) should be validated with experimental techniques such as hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map solvent accessibility changes or nuclear magnetic resonance (NMR) for residue-specific dynamics. Discrepancies between predicted and observed structures (e.g., AlphaFold2 vs. cryo-EM data) require iterative refinement of force fields or experimental conditions .
Q. What experimental techniques are recommended for analyzing PUP2's thermal stability and phosphorylation effects?
- Methodological Answer : Differential scanning calorimetry (DSC) or circular dichroism (CD) spectroscopy can assess thermal stability shifts caused by phosphorylation. demonstrates that phosphorylation at residue S56 alters PUP2’s Rs distribution, suggesting conformational flexibility. Pair these with phosphoproteomics (e.g., LC-MS/MS) to identify critical phosphosites .
Advanced Research Questions
Q. How to resolve contradictions between computational predictions and experimental data in PUP2's structure-function analysis?
- Methodological Answer : Address discrepancies by cross-validating AlphaFold2 models with cryo-EM density maps or mutagenesis studies. For example, if AlphaFold2 predicts a disordered region but experimental data shows rigidity, perform molecular dynamics simulations under physiological conditions. and emphasize integrating computational and experimental workflows to refine structural hypotheses .
Q. What methodologies are effective for mapping PUP2's interaction networks within the proteasome complex?
- Methodological Answer : Use crosslinking mass spectrometry (XL-MS) to identify proximal residues between PUP2 and proteasome subunits. ’s 3D models suggest PUP2 binds α4, while S56 interacts with α5. Complementary techniques like cellular thermal shift assay (CETSA) can quantify binding affinity changes under varying conditions (e.g., phosphorylation) .
Q. How can reverse genetic approaches be applied to study PUP2's function in developmental processes?
- Methodological Answer : Generate PUP2 knockout models (e.g., CRISPR/Cas9) and analyze phenotypic changes in developmental stages. notes weak PUP2 expression in flowers and leaves via northern blotting, but in situ hybridization localized it to embryo sacs. Combine RNAi silencing with tissue-specific promoters to dissect spatial-temporal roles .
Q. What strategies are used to analyze conflicting data on PUP2's expression levels across tissues?
- Methodological Answer : Discrepancies in expression data (e.g., northern blot vs. in situ hybridization in ) may arise from sensitivity limits. Use droplet digital PCR (ddPCR) for absolute quantification or single-cell RNA-seq to resolve low-abundance transcripts. Validate with antibody-based methods (e.g., immunohistochemistry) and include positive/negative controls .
Data Contradiction & Validation
Q. How to address inconsistencies in PUP2's reported interaction partners across databases?
- Methodological Answer : Cross-reference interaction data from curated databases (e.g., STRING, BioGRID) with experimental validation. For example, recommends checking confidence scores (e.g., based on co-purification or yeast two-hybrid assays) and replicating pulldown assays with tagged PUP2 variants under standardized lysis conditions .
Q. What statistical frameworks are suitable for analyzing PUP2's evolutionary conservation and homology?
- Methodological Answer : Use tools like BLAST-P for sequence alignment and phylogenetic trees (e.g., MEGA11) to compare PUP2 with homologs like ENOD proteins in legumes (). Pair this with Tajima’s D test to detect selection pressure, and validate functional conservation via complementation assays in model organisms .
Technical Resources
Q. Which databases provide reliable interaction data for PUP2?
- Methodological Answer : The Proteins API () aggregates structural and functional annotations, while Human Proteinpedia () offers immunohistochemistry-based expression data. For proteasome-specific interactions, use the 20S Proteasome Database or curated resources like UniProt. Always cross-check with primary literature .
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